Oleylamine hydrochloride

Descripción

Contextualization of Oleylamine (B85491) Hydrochloride within Amphiphilic Compounds

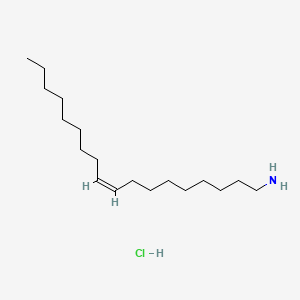

Oleylamine hydrochloride is a quintessential example of an amphiphilic molecule, possessing both a hydrophilic (water-attracting) and a lipophilic (fat-attracting) component. The molecule's structure consists of an 18-carbon chain with a cis-double bond at the ninth carbon, which constitutes the hydrophobic tail, and a protonated amine group (-NH3+) paired with a chloride anion (Cl-), forming the hydrophilic head. This architecture is central to its behavior in solution, where it can self-assemble into organized structures like micelles. In aqueous solutions, these micelles feature a hydrophobic core, composed of the hydrocarbon tails, and a hydrophilic shell, where the charged ammonium (B1175870) groups interact with water molecules. mdpi.comnih.gov

The amphiphilic character of this compound is directly responsible for its surfactant properties, which are leveraged in various chemical processes. The presence of both polar and non-polar regions within the same molecule allows it to stabilize interfaces between immiscible phases, such as oil and water. This property is not only fundamental to its use in certain applications but also draws comparisons with other fatty amine salts. For instance, its unsaturated nature distinguishes it from its saturated analog, stearylamine hydrochloride, affecting its packing in crystalline structures and its solubility.

Overview of this compound's Academic Significance in Materials Science

The significance of this compound in materials science is intrinsically linked to the utility of its parent compound, oleylamine, in the synthesis of nanoparticles. researchgate.net Oleylamine is a widely used capping agent, solvent, and reducing agent in the fabrication of a vast array of nanomaterials, including metal, metal oxide, and semiconductor nanoparticles. acs.orgresearchgate.net The hydrochloride salt often plays a crucial role in the purification of technical-grade oleylamine. acs.org The precipitation of oleylamine as its hydrochloride salt is an effective method to remove impurities, yielding a higher purity oleylamine that is essential for achieving precise control over nanoparticle size, shape, and crystallinity. acs.org

Research has demonstrated that the purity of the oleylamine used in nanoparticle synthesis directly impacts the quality of the resulting nanomaterials. acs.org By using oleylamine purified via its hydrochloride form, researchers can achieve more uniform and monodisperse nanoparticles. acs.org This control is paramount as the physical and chemical properties of nanoparticles are highly dependent on their morphology. For example, in the synthesis of FePt nanoparticles, oleylamine is critical for controlling monodispersity and enabling the self-assembly of nanoparticles into superlattices. Furthermore, the presence of the hydrochloride form can influence the reaction environment. For instance, in the synthesis of formamidinium lead halide perovskite nanocrystals, oleylamine can react with water to form this compound, which in turn affects the amount of free oleylamine available to act as a capping agent, thereby influencing nanocrystal growth. chula.ac.th

Scope and Research Focus of this compound Investigations

Investigations into this compound primarily focus on its synthesis, purification, and its subsequent role in the controlled synthesis of advanced materials. A significant area of research is dedicated to understanding the mechanism by which it influences nanoparticle formation. This includes studying its function as a surfactant that stabilizes nanoparticles and prevents their aggregation through steric hindrance. researchgate.net The amine group in this compound can coordinate with metal ions, forming complexes that act as precursors in nanoparticle synthesis.

Current research often explores the manipulation of reaction parameters, such as temperature and the concentration of oleylamine (and by extension, its hydrochloride form), to tailor the morphology of the resulting nanoparticles. rsc.orgnih.gov For example, adjusting the concentration of oleylamine has been shown to alter the shape of iron oxide nanoparticles from nanorods to hexagonal and spherical forms. nih.gov Furthermore, the use of this compound in conjunction with other reagents is an active area of investigation. For instance, its combination with oleic acid has been shown to provide greater control over the size and shape of nanoparticles. rsc.org The ultimate goal of this research is to develop reliable and reproducible methods for synthesizing nanomaterials with specific properties for applications in fields such as catalysis, electronics, and biomedicine. rsc.orgguidechem.com

Data Tables

Table 1: Physicochemical Properties of Oleylamine and its Hydrochloride Salt

| Property | Oleylamine | This compound |

| CAS Number | 112-90-3 | 41130-29-4 |

| Molecular Formula | C18H37N | C18H38ClN |

| Molecular Weight | 267.50 g/mol | 303.95 g/mol |

| Appearance | Colorless to light yellow liquid | White or pale pink crystals |

| Boiling Point | 364 °C | Not applicable |

| Solubility in Water | Insoluble | Sparingly soluble |

This table presents a comparison of the key physicochemical properties of oleylamine and its hydrochloride salt, based on available chemical data. wikipedia.orgglpbio.comontosight.ai

Table 2: Research Applications of Oleylamine in Nanoparticle Synthesis

| Nanoparticle Type | Role of Oleylamine/Oleylamine Hydrochloride | Resulting Nanoparticle Characteristics | Reference |

| Iron Platinum (FePt) | Controls monodispersity and enables self-assembly. | 3–10 nm diameter with ±5% deviation. | |

| Formamidinium Lead Halide Perovskite | Acts as a capping agent; formation of hydrochloride affects nanocrystal growth. | Average diameters of 2.7 nm to 3.5 nm. | chula.ac.th |

| Iron Oxide (IONPs) | Concentration modulates nanoparticle shape. | Nanorods, hexagonal, and spherical shapes. | nih.gov |

| Gold (Au) | Acts as both reducing agent and protecting ligand. | Average core size of 9-10 nm. | researchgate.net |

| Copper (Cu) | Dual role as solvent and ligand stabilizes different crystal facets. | Cubic or octahedral nanoparticles depending on heating rate. | rsc.org |

This table summarizes selected research findings on the role of oleylamine and its hydrochloride in the synthesis of various nanoparticles, highlighting the resulting material characteristics.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(Z)-octadec-9-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJKDVHMUUZHRY-KVVVOXFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893541 | |

| Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

41130-29-4 | |

| Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41130-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041130294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Purification Methodologies of Oleylamine Hydrochloride

Controlled Synthesis Pathways for Oleylamine (B85491) Hydrochloride

The primary route to synthesizing oleylamine hydrochloride is through a direct acid-base reaction between oleylamine and hydrochloric acid. This process, while straightforward in principle, requires careful control of reaction parameters to ensure high yield and purity.

Acid-Amine Reaction Dynamics

The formation of this compound involves the protonation of the primary amine group of oleylamine by hydrochloric acid. This acid-base reaction results in the formation of the ammonium (B1175870) cation (RNH3+) and the chloride anion (Cl-), which are held together by an ionic bond. The reaction is typically exothermic. wikipedia.org

A common laboratory-scale synthesis involves dissolving oleylamine in a suitable organic solvent, such as ethyl ether or t-butyl methyl ether (TBME), followed by the dropwise addition of concentrated hydrochloric acid. acs.orggoogle.com The resulting this compound, being a salt, is generally less soluble in nonpolar organic solvents and can precipitate out of the solution.

Influence of Reaction Parameters on this compound Formation

The efficiency of this compound synthesis is influenced by several key parameters. The stoichiometry of the reactants, temperature, and choice of solvent are critical for optimizing the yield and purity of the final product.

| Parameter | Influence on Synthesis | Typical Conditions |

| Stoichiometry | A slight excess of hydrochloric acid is often used to ensure complete conversion of the oleylamine. acs.org | ~1.2 equivalents of HCl relative to oleylamine. acs.org |

| Temperature | The reaction is often conducted at room temperature or slightly below to control the exothermic nature of the reaction. amazonaws.com | Maintained at ~20°C using a water bath. amazonaws.com |

| Solvent | Solvents like dichloromethane, ethanol, or ethers are chosen for their ability to dissolve the starting oleylamine and facilitate the precipitation of the hydrochloride salt. acs.org | Ethyl ether or t-butyl methyl ether (TBME) are commonly used. acs.orggoogle.com |

| Addition Rate | Slow, dropwise addition of hydrochloric acid with vigorous stirring ensures uniform reaction and prevents localized overheating. amazonaws.com | 1 drop every 3-5 seconds with rapid stirring. amazonaws.com |

Advanced Purification Techniques for this compound

Commercial oleylamine can contain various impurities, including its trans-isomer (elaidylamine), other long-chain amines, and oxygen-containing compounds. wikipedia.org These impurities can be detrimental to sensitive applications, necessitating advanced purification techniques.

Precipitation-Based Purification Strategies

A highly effective method for purifying oleylamine is through the precipitation of its hydrochloride salt. google.com This strategy leverages the differing solubilities of the amine and its salt form, as well as the impurities.

A widely adopted procedure involves the following steps:

Dissolution and Reaction: The crude oleylamine is dissolved in a solvent like ethyl ether or TBME. acs.orggoogle.com Aqueous hydrochloric acid is then added to form this compound, which may remain in a monophasic solution depending on the solvent system. google.com

Precipitation: An anti-solvent, typically acetonitrile, is added to the solution. acs.orggoogle.com This causes the this compound to precipitate as a white crystalline solid, while most non-amine impurities remain in the solution. google.com

Filtration and Washing: The precipitated solid is collected by filtration and washed with a cold solvent, such as acetonitrile, to remove any remaining soluble impurities. google.com

Drying: The purified this compound is then dried under vacuum to remove residual solvents. google.com

This precipitation method is highly efficient, capable of significantly reducing non-amine organic impurities to levels as low as ≤0.05% by gas chromatography (GC). google.com

Impact of Purification on this compound Reagent Purity

The purification of oleylamine via its hydrochloride salt has a profound impact on the final reagent's purity. This multi-step process effectively removes a range of impurities that are often present in commercially available oleylamine.

The purification process significantly reduces oxygen-containing impurities, such as unsaturated amides and nitroalkanes, from the percent level to below the 0.1% noise floor in mass spectrometry analysis. acs.org Furthermore, elemental analysis has shown that this purification method can reduce chloride content from 72 ppm to below the 1 ppm detection limit. acs.org The final product after this purification protocol is a white crystalline solid, a notable improvement from the often yellow-tinged commercial reagents. acs.orggoogle.com The recovery of oleylamine from its purified hydrochloride salt is typically high, in the range of 95-97%. google.com

Characterization of this compound Purity in Research Contexts

For instance, the use of technical-grade oleylamine can result in polydisperse gold nanoparticles, while purified oleylamine yields monodisperse particles. Similarly, in the synthesis of perovskite nanocrystals, the purity of oleylamine influences the final crystal phase.

Various analytical techniques are employed to characterize the purity of this compound and the parent oleylamine. These include:

Gas Chromatography (GC): Used to determine the percentage of oleylamine and identify volatile organic impurities. google.com

High-Performance Liquid Chromatography (HPLC): Can be used to quantify the amount of oleylamide and other non-volatile impurities. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the ratio of cis to trans isomers. acs.org

Mass Spectrometry (MS): Helps in identifying the molecular weight of the compound and detecting trace impurities. acs.org

Infrared (IR) Spectroscopy: Used to identify functional groups and confirm the presence of the amine and hydrochloride components. acs.org

The data below illustrates the effectiveness of the hydrochloride precipitation method in enhancing the purity of oleylamine.

| Impurity Type | Purity Level in Commercial Reagent | Purity Level After Purification | Analytical Technique |

| Oxygen-containing impurities | Percent level | < 0.1% | Mass Spectrometry acs.org |

| Chloride | 72 ppm | < 1 ppm | Ion Chromatography acs.org |

| Non-amine organic impurities | Variable | ≤ 0.05% | Gas Chromatography google.com |

| Overall Purity | Variable (e.g., 70% technical grade) acs.org | ~99.5% google.com | GC/Acid Titration google.com |

Oleylamine Hydrochloride As a Ligand and Surface Modulator in Nanomaterial Synthesis

Role of Oleylamine (B85491) Hydrochloride in Nanoparticle Growth and Morphology Control

The ability of oleylamine hydrochloride to direct the formation of nanoparticles with desired characteristics stems from its dual functionality. The oleyl group, a long C18 hydrocarbon chain with a cis-double bond, provides steric hindrance, preventing uncontrolled aggregation of nanoparticles in colloidal solutions. Concurrently, the amine hydrochloride head group can interact with the nanoparticle surface, influencing crystal growth patterns.

In colloidal nanocrystal synthesis, capping agents are crucial for controlling the size and shape of the nanoparticles and ensuring their stability in solution. Oleylamine, often in conjunction with its hydrochloride form, serves as an effective capping agent. researchgate.net The long alkyl chain of oleylamine provides steric stabilization, which prevents the nanoparticles from aggregating during and after their synthesis. researchgate.net Furthermore, the amine group can bind strongly to the surface of metal and metal oxide nanoparticles, leading to effective surface passivation. researchgate.net

This capping functionality is essential for achieving monodisperse nanoparticles, which are crucial for many applications. For instance, in the synthesis of gold nanoparticles, oleylamine acts as both a complexing agent and a capping ligand. nih.gov The formation of an [AuCl(oleylamine)] complex allows for the controlled thermal decomposition and subsequent growth of gold nanoparticles with a narrow size distribution. nih.gov The presence of the C=C double bond in oleylamine is critical for stabilizing the nanoparticles and controlling their size. nih.gov

This compound, often in combination with oleylamine, exerts significant control over the shape and size distribution of nanoparticles. nih.gov By modulating the reaction conditions, such as the ratio of oleylamine to the metal precursor, different nanoparticle morphologies can be achieved. For example, in the synthesis of gold nanostructures from an AuCl(oleylamine) complex, spherical nanoparticles, ultrathin nanowires, and nanorods have been successfully prepared by adjusting parameters like the solvent and reaction temperature. pku.edu.cn

The concentration of oleylamine can also directly impact the final size of the nanoparticles. In the synthesis of cobalt ferrite (B1171679) (CoFe2O4) nanoparticles, increasing the oleylamine concentration resulted in a decrease in particle size from approximately 20 nm to 14 nm. mdpi.comresearchgate.net This demonstrates that oleylamine concurrently controls both the particle size and the interparticle interactions. mdpi.com Similarly, for gold nanoparticles synthesized from AuCl, a narrow size distribution was achieved when the molar ratio of oleylamine to AuCl was above 20. nih.gov

The following interactive table summarizes the effect of oleylamine concentration on the size of CoFe2O4 nanoparticles.

| Oleylamine Concentration (M) | Average Nanoparticle Size (nm) |

| 0.01 | 20 (±1) |

| 0.1 | 14 (±1) |

Data sourced from a study on the solvothermal synthesis of CoFe2O4 nanoparticles. mdpi.com

The interaction between this compound and the nanoparticle surface is a complex process that dictates the growth and final morphology of the nanocrystals. The amine group of oleylamine can coordinate with metal ions on the nanoparticle surface, influencing the rate of addition of new atoms to different crystal facets. nih.gov This selective adhesion can lead to anisotropic growth, resulting in non-spherical shapes like rods and wires.

In some syntheses, oleylamine can also act as a reducing agent. nih.govsci-hub.se For instance, in the synthesis of gold nanoparticles, oleylamine can reduce gold(III) to gold(I) and ultimately to gold atoms, while being converted to oleylamide in the process. nih.govsci-hub.se The resulting oleylamide ligands then form a protective monolayer around the nanoparticles. nih.govsci-hub.se

Furthermore, the presence of the hydrochloride counter-ion can influence the surface chemistry. Halide ions are known to be effective passivating agents that can bind to unsaturated metal atoms on the nanoparticle surface, neutralizing surface charge and preventing the formation of defects. nih.gov This can be particularly important for applications in optoelectronics.

This compound in the Synthesis of Diverse Nanomaterial Classes

The versatility of this compound as a ligand and surface modulator has led to its widespread use in the synthesis of a variety of nanomaterials.

Oleylamine and its hydrochloride salt are extensively used in the synthesis of noble metal nanoparticles.

Gold (Au): As previously mentioned, the use of an [AuCl(oleylamine)] complex allows for the controlled synthesis of gold nanoparticles with narrow size distributions. nih.gov By varying the reaction conditions, different morphologies such as nanospheres, nanowires, and nanorods can be obtained. pku.edu.cn The oleylamine ligands on the surface of gold catalysts have also been shown to suppress the hydrogen evolution reaction and enhance the selective electrocatalytic reduction of CO2 to CO. rsc.org

Copper (Cu): In the synthesis of copper nanoparticles, oleylamine can act as a solvent, stabilizing agent, and reducing agent. nih.govrsc.org The reduction of copper(II) precursors by oleylamine often proceeds through a two-step process involving the formation of intermediate Cu(I) complexes. nih.govresearchgate.net The choice of the copper precursor, such as copper(II) acetate (B1210297) versus copper(II) acetylacetonate, can influence the reaction byproducts and the resulting nanoparticle properties. rsc.org The use of oleylamine in combination with oleic acid and chloride ions has been shown to produce ultralong copper nanowires. researchgate.net

Silver (Ag): Oleylamine, in conjunction with oleic acid, has been employed for the reduction of silver nitrate (B79036) to produce silver nanoparticles with an average diameter as small as 2.7 nm. nih.govresearchgate.netmetu.edu.tr In another approach, ascorbic acid is used as the reducing agent and oleylamine as the capping agent to synthesize uniform silver nanoparticles with sizes around 6-7 nm. iosrjen.org A facile one-pot synthesis of oleylamine-capped silver nanowires has also been developed, utilizing Cu2+ to mediate the reduction of silver bromide by oleylamine. rsc.org

The table below provides a summary of the role of oleylamine in the synthesis of these metal nanoparticles.

| Metal Nanoparticle | Role of Oleylamine/Oleylamine Hydrochloride | Resulting Nanostructures |

| Gold (Au) | Complexing agent, capping ligand, reducing agent | Spheres, nanowires, nanorods nih.govpku.edu.cn |

| Copper (Cu) | Solvent, stabilizing agent, reducing agent | Nanoparticles, nanowires nih.govrsc.orgresearchgate.net |

| Silver (Ag) | Reducing agent, capping agent | Nanoparticles, nanowires nih.goviosrjen.orgrsc.org |

This compound and oleylamine are also instrumental in the synthesis of various metal oxide nanocrystals. Surfactants with amine groups are frequently used to produce metal oxide nanoparticles through mechanisms that can involve the formation of metal-amine complexes, reduction of precursors at high temperatures, and aminolysis reactions. nih.gov

In the synthesis of metal oxides like cerium oxide (CeO2-x), zinc oxide (ZnO), and nickel oxide (NiO) from metal nitrate precursors in the presence of oleylamine, a surprising ligand conversion has been observed. nih.govacs.org The oleylamine is oxidized to a carboxylic acid, and the resulting nanocrystals are capped with a fatty acid instead of the original amine. nih.govacs.org

The ratio of oleylamine to other surfactants, such as oleic acid, is a critical parameter for controlling the morphology of metal oxide nanoparticles. For instance, in the synthesis of Mn-doped ZnO nanoparticles, varying the oleylamine to oleic acid ratio resulted in different morphologies, including hexagonal nanopyramids, nanodisks, and irregular nanospheres. nih.gov Similarly, for yttria (Y2O3) nanoparticles, changing the oleylamine to oleic acid ratio led to the formation of regular and elongated hexagons, lamellar pillars, irregular particles, and plates. osti.gov

Metal Chalcogenide and Perovskite Nanocrystals

Oleylamine and its hydrochloride salt are instrumental in the synthesis of high-quality metal chalcogenide and perovskite nanocrystals. In these systems, this compound often serves a dual purpose: as a stabilizing ligand and as a halide source, which is particularly crucial for the formation of halide perovskite nanocrystals.

In the synthesis of metal chalcogenide nanocrystals, such as those from Group 3-5 transition metals, oleylamine is frequently used as a solvent and a coordinating ligand. rsc.org It facilitates the dissolution of metal precursors and stabilizes the resulting nanoparticles, preventing their aggregation. nsf.govnih.gov While many studies focus on oleylamine, the principles of its coordinating ability through the amine group are directly applicable to this compound. The protonated amine group in the hydrochloride salt can still interact with the nanocrystal surface, and the presence of the chloride counter-ion can influence the surface chemistry and reaction kinetics.

For perovskite nanocrystals, the role of this compound becomes even more pronounced. In the synthesis of cesium lead halide perovskites (CsPbX₃), for instance, oleylammonium chloride can be employed as an alternative and effective halide source. researchgate.net This allows for precise control over the chloride ion concentration in the reaction mixture, which is a key parameter for tuning the optical properties of the resulting nanocrystals. By adjusting the amount of oleylammonium chloride, researchers can achieve highly luminescent CsPbCl₃ nanocrystals with high photoluminescence quantum yields (PLQYs). researchgate.net

The use of a binary ligand system, often comprising oleylamine and oleic acid, is common in perovskite nanocrystal synthesis. mdpi.comchula.ac.th This combination helps to control the size, shape, and stability of the nanocrystals. The addition of oleylamine can influence the morphology, leading to the formation of nanocubes, nanowires, or nanoplatelets depending on the concentration. researchgate.net The hydrochloride form, when used, contributes to this complex interplay of surface ligands that dictates the final properties of the nanomaterial.

The following table summarizes the impact of oleylamine concentration on the properties of Formamidinium Lead Bromide (FAPbBr₃) perovskite nanocrystals, illustrating the ligand's critical role in synthesis.

| Oleylamine (OLA) Volume | Photoluminescence (PL) Peak | Photoluminescence Quantum Yield (PLQY) |

| 0 µL | 525 nm | - |

| 10 µL | 526 nm | - |

| 20 µL | 528 nm | 74% |

| 30 µL | 530 nm | - |

| This table is based on data presented for the synthesis of FAPbBr₃ nanocrystals and highlights the influence of oleylamine concentration on their optical properties. chula.ac.th |

Interfacial Phenomena and Colloidal Stabilization Mediated by this compound

The long alkyl chain of this compound provides steric hindrance, which is fundamental to its role in mediating interfacial phenomena and ensuring the colloidal stability of nanoparticle dispersions.

Oleylamine and its hydrochloride salt are effective stabilizers for a wide range of nanoparticles, including metal oxides, metal chalcogenides, and perovskites. nih.govresearchgate.netmdpi.com The primary mechanism for this stabilization is the adsorption of the oleylammonium cation onto the nanoparticle surface. The long, nonpolar oleyl chain then extends into the surrounding nonpolar solvent, creating a repulsive barrier that prevents the nanoparticles from agglomerating. researchgate.net This steric stabilization is crucial for maintaining a stable colloidal dispersion, which is essential for both the synthesis process and the subsequent application of the nanomaterials.

The selective adsorption of ligands onto different crystallographic facets of a growing nanocrystal can alter their respective surface energies, thereby controlling the growth rates of these facets. This principle of surface energy engineering is a powerful tool for controlling the final shape of the nanocrystals. nih.gov Oleylamine and its derivatives are known to exhibit such selective adsorption.

By modulating the concentration of oleylamine or its hydrochloride salt in the synthesis, it is possible to direct the growth of nanocrystals into specific morphologies, such as spheres, cubes, or platelets. researchgate.net For example, in the synthesis of cobalt ferrite (CoFe₂O₄) nanoparticles, increasing the concentration of oleylamine led to a reduction in the average crystallite size from 20 nm to 14 nm. mdpi.com This demonstrates the profound impact of the ligand on the nucleation and growth processes, which are fundamentally governed by surface energy.

The following table shows the effect of oleylamine concentration on the crystallite size of cobalt ferrite nanoparticles.

| Oleylamine (OLA) Concentration | Average Crystallite Size |

| 0.01 M | 20 (±1) nm |

| 0.05 M | 16 (±1) nm |

| 0.1 M | 14 (±1) nm |

| This table is derived from research on the synthesis of CoFe₂O₄ nanoparticles and illustrates the role of oleylamine in controlling nanocrystal size. mdpi.com |

Ligand Dynamics and Post-Synthetic Surface Modification

The ligands on the surface of a nanocrystal are not static and can be removed or exchanged, which is a critical aspect of integrating nanomaterials into functional devices.

For many applications, such as in electronic devices, the insulating organic ligands on the nanoparticle surface must be removed. Thermal decomposition is a common method to achieve this. The thermal stability of oleylamine ligands on a nanoparticle surface is different from that of the free ligand. When attached to nanoparticles, oleylamine often exhibits an elevated decomposition temperature, indicating a strong ligand-nanoparticle bond. researchgate.net

Thermogravimetric analysis (TGA) is a technique used to study the thermal decomposition of these ligands. For instance, free oleylamine starts to decompose at around 200°C. researchgate.net However, when capping nanoparticles, this decomposition can be shifted to higher temperatures. The decomposition of oleylamine can also be influenced by the atmosphere, with different decomposition pathways observed in air versus an inert environment. acs.org Furthermore, the nanoparticle material itself can act as a catalyst, lowering the decomposition temperature of the adsorbed oleylamine. acs.org

The following table provides a summary of the thermal decomposition characteristics of oleylamine.

| Sample | Onset of Mass Loss (in N₂) | Onset of Mass Loss (in Air) |

| Pure Oleylamine | ~190 °C | - |

| Oleylamine-capped Gold Nanoparticles | ~140 °C | ~80 °C |

| This table summarizes findings on the thermal decomposition of oleylamine and oleylamine-capped gold nanoparticles, showing the catalytic effect of the nanoparticles. acs.org |

Ligand exchange is a powerful post-synthetic modification technique used to replace the original stabilizing ligands with new ones that impart different functionalities. This is often necessary to improve the electronic properties of nanoparticle films, enhance their stability in different media, or to introduce specific chemical functionalities for sensing or biomedical applications.

Oleylamine ligands can be exchanged with a variety of other molecules, such as thiols or other amines. researchgate.netacs.org One strategy involves using an intermediate ligand with switchable binding affinity. For example, diethylamine (B46881) can be used to remove the native oleylamine ligands. Once the exchange has occurred, the diethylamine can be protonated, which reduces its binding affinity and allows for the introduction of a new, desired ligand. nih.gov This approach provides a versatile method for tailoring the surface properties of nanocrystals capped with oleylamine.

In the context of integrating nanomaterials into devices, replacing the long-chain, insulating oleylamine with shorter, more conductive ligands is a common goal. The ability to perform this exchange effectively is crucial for the development of high-performance electronic and optoelectronic devices based on colloidal nanocrystals.

Self Assembly and Supramolecular Architectures Involving Oleylamine Hydrochloride

Principles of Self-Assembly Driven by Oleylamine (B85491) Hydrochloride

The self-assembly of oleylamine hydrochloride is primarily dictated by its amphiphilic nature and the formation of non-covalent interactions, particularly hydrogen bonds. These factors lead to the formation of various aggregated structures in solution.

Amphiphilic Nature and Aggregate Formation

This compound is an amphiphilic molecule, possessing a polar, hydrophilic head (the ammonium (B1175870) group, -NH3+) and a nonpolar, hydrophobic tail (the C18 oleyl group). This dual character is the fundamental driver for its self-assembly in different solvents. In polar solvents like water, the hydrophobic tails tend to avoid contact with the aqueous environment, leading to their aggregation. This process, known as the hydrophobic effect, minimizes the disruption of the hydrogen-bonding network of water and is a major driving force for the formation of micelles and other aggregates. Conversely, in nonpolar solvents, the polar head groups may aggregate.

The balance between the hydrophilic and hydrophobic portions of the molecule, often referred to as the hydrophilic-lipophilic balance (HLB), influences the geometry of the resulting self-assembled structures. The cis-double bond in the oleyl chain introduces a kink, which can affect the packing of the molecules and the curvature of the resulting aggregates.

Hydrogen Bonding Networks in Self-Assembled Structures

Hydrogen bonding plays a crucial role in the organization and stability of supramolecular structures involving this compound. The ammonium head group (-NH3+) can act as a hydrogen bond donor, while the chloride counter-ion (Cl-) can act as a hydrogen bond acceptor. This donor-acceptor relationship facilitates the formation of intricate hydrogen-bonding networks.

In the context of self-assembly, these hydrogen bonds can occur between adjacent this compound molecules, contributing to the cohesion and stability of the aggregates. For instance, in the formation of a protective monolayer on nanoparticles, oleylamide ligands (formed from oleylamine) can create a hydrogen bonding network between the amide groups, enhancing the stability of the nanoparticle dispersion. sci-hub.seresearchgate.net While this example involves the amide derivative, similar principles of hydrogen bonding are expected to influence the self-assembly of this compound itself. The presence of the chloride ion can also influence the hydrogen-bonding network by interacting with the ammonium head groups and potentially with solvent molecules. rsc.orgnih.gov

This compound in the Formation of Ordered Nanostructures

The self-assembling properties of this compound are harnessed to create a variety of ordered nanostructures, including micelles, vesicles, and polymeric architectures.

Micellar and Vesicular Assembly

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), amphiphilic molecules like this compound spontaneously form micelles. These are spherical aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic ammonium heads form a shell that interacts with the surrounding water. The formation of micelles is a dynamic equilibrium process.

Vesicles are another type of self-assembled structure that can be formed by amphiphilic molecules. These are hollow spheres with a bilayer membrane enclosing an aqueous core. While the formation of simple vesicles solely from this compound is not extensively documented in the provided search results, the principles of amphiphilic self-assembly suggest its potential to participate in the formation of such structures, possibly in combination with other lipids or amphiphiles. The geometry of the amphiphile, including the size of the headgroup and the volume of the tail, dictates whether micelles or vesicles are preferentially formed.

| Parameter | Micelle | Vesicle |

| Structure | Spherical aggregate with a hydrophobic core and hydrophilic shell. | Hollow sphere with a bilayer membrane enclosing an aqueous core. |

| Formation | Spontaneous assembly of amphiphiles above the critical micelle concentration (CMC). | Self-assembly of amphiphilic molecules into a lipid bilayer structure. |

| Primary Driver | Minimization of contact between hydrophobic tails and polar solvent. | Formation of a stable, closed bilayer structure in a polar solvent. |

Fabrication of Polymersomes and other Polymeric Architectures

Polymersomes are robust, synthetic vesicles formed from the self-assembly of amphiphilic block copolymers. While this compound itself is not a polymer, it can be used to functionalize polymers to create amphiphilic macromolecules capable of forming polymersomes. For instance, oleylamine can be grafted onto a hydrophilic polymer backbone, such as hyaluronic acid, to create a conjugate that self-assembles into polymersomes. researchgate.net

These polymeric architectures offer advantages over small-molecule vesicles, such as enhanced stability and the ability to tune membrane properties by modifying the constituent block copolymers. The incorporation of oleylamine provides the necessary hydrophobicity to drive the self-assembly process.

Templating Effects in Materials Synthesis via Self-Assembly

The self-assembled structures formed by this compound can act as templates or soft molds to direct the synthesis of nanomaterials with controlled size, shape, and morphology. The micelles or vesicles can serve as nanoreactors, confining the growth of nanoparticles within their cores or at their interfaces.

In the synthesis of nanoparticles, oleylamine (from which the hydrochloride is derived) is widely used as a capping agent and solvent. taylorfrancis.comscispace.com It can control the growth and prevent the aggregation of nanoparticles. The self-assembled aggregates of this compound could similarly provide defined environments for nucleation and growth. For example, the charged surface of micelles or vesicles could electrostatically attract precursor ions, leading to localized reactions and the formation of nanoparticles with specific characteristics. The chloride ion itself can also play a role in directing the self-assembly and subsequent growth of nanocrystals by selectively adsorbing onto specific crystal facets.

Soft-Template Mechanisms for Anisotropic Growth

The concept of a "soft template" in nanocrystal synthesis refers to the use of self-assembled molecular structures, such as micelles or bilayers, to direct the growth of inorganic materials. While the direct formation of such templates by this compound is not extensively documented, the related compound oleylamine, often in conjunction with other surfactants like oleic acid, is known to influence the anisotropic growth of nanocrystals. This control over shape is attributed to the selective adsorption of the ligand onto specific crystallographic facets of the growing nanocrystal.

The primary amine group of oleylamine can coordinate with metal ions on the nanocrystal surface, while the long hydrocarbon tail provides steric hindrance. This differential binding to various crystal faces alters their relative growth rates, leading to non-spherical, or anisotropic, shapes. For instance, in the synthesis of gold nanoparticles, the use of pure oleylamine tends to produce spherical particles. However, the introduction of oleic acid in combination with oleylamine can promote the formation of anisotropic shapes like nanorods and hexagons. nih.gov This suggests a synergistic effect where the ligand pair creates a specific binding environment at the nanocrystal surface that directs its growth.

The structure of the amine surfactant itself is a critical factor. Primary amines, such as oleylamine, can form hydrogen bonding networks at the nanoparticle surface, which can reduce the mobility of the ligands and lead to anisotropic growth, for example, in the formation of ZnO nanorods. nih.gov Secondary and tertiary amines, which have a reduced capacity for hydrogen bonding, tend to result in more isotropic, spherical nanoparticles. nih.gov

While the precise soft-template mechanism for this compound is not fully elucidated, its role in the purification of oleylamine is crucial for achieving controlled synthesis. The precipitation of oleylamine as its hydrochloride salt is a method to remove impurities. acs.org These impurities can significantly impact the final morphology and assembly of the nanocrystals. purdue.edu Therefore, the use of purified oleylamine, obtained via its hydrochloride form, is essential for reproducible and controlled anisotropic growth.

Table 1: Influence of Amine Surfactant Structure on Nanocrystal Morphology

| Surfactant Type | Predominant Interaction | Resulting Nanocrystal Morphology | Reference |

| Primary Amines | Hydrogen Bonding Network | Anisotropic (e.g., nanorods) | nih.gov |

| Secondary Amines | Weaker Surface | Isotropic (spherical) | nih.gov |

| Tertiary Amines | Interactions | Aggregates | nih.gov |

Role in Controlling Nanocrystal Superlattice Formation

The self-assembly of individual nanocrystals into ordered, long-range structures known as superlattices is a promising route to creating novel materials with collective properties. The organic ligand shell coating the nanocrystals plays a pivotal role in this process, mediating the interactions between the inorganic cores. Oleylamine is a commonly used capping agent that facilitates the formation of such superlattices. acs.orgscispace.com

The formation of nanocrystal superlattices is influenced by a delicate balance of forces, including van der Waals interactions between the hydrocarbon tails of the oleylamine ligands, entropic forces, and any specific interactions between the ligand headgroups and the nanocrystal surfaces. Ligand-ligand interactions are a key factor in the self-assembly process. acs.org

A crucial aspect of controlling superlattice formation is the purity of the oleylamine used in the synthesis. Commercial oleylamine often contains impurities that can disrupt the ordering of nanocrystals. One established purification method involves the precipitation of oleylamine as this compound, which is then neutralized to yield high-purity oleylamine. acs.org The use of this purified oleylamine has been shown to have a profound effect on the resulting superlattice structure. For example, in the case of FePt nanoparticles, thermal annealing of superlattices formed from nanocrystals synthesized with purified oleylamine can lead to a transformation into ferromagnetic nanocrystal assemblies. acs.org

Furthermore, the interplay between different ligands on the nanocrystal surface can dictate the final superlattice structure. In binary nanocrystal systems, where two different types of nanocrystals are co-assembled, the nature of the capping ligands is critical. When both sets of nanocrystals are coated with oleylamine, the resulting superlattice structures are often those predicted by hard-sphere packing models, driven primarily by entropy. nih.gov However, if one set of nanocrystals is coated with oleylamine and the other with a different ligand, such as dodecanethiol, the resulting superlattices can have different, less densely packed structures. nih.gov This is attributed to a ligand exchange mechanism that alters the thermodynamics of the self-assembly process. nih.gov

Table 2: Effect of Ligand System on Binary Nanocrystal Superlattice Structure

| Nanocrystal System | Ligand Combination | Resulting Superlattice Structures | Driving Force | Reference |

| Two sizes of nanocrystals | Both coated with Oleylamine | NaCl, AlB₂, NaZn₁₃, MgZn₂ (close-packed) | Entropy | nih.gov |

| Two sizes of nanocrystals | Oleylamine and Dodecanethiol | Cu₃Au, CaB₆, Quasicrystals (less dense) | Ligand Exchange Kinetics | nih.gov |

Interactions and Reaction Pathways of Oleylamine Hydrochloride in Complex Chemical Systems

Formation of Oleylamine (B85491) Hydrochloride in Reaction Environments

Reaction with Water and Impact on Synthesis Parameters

While oleylamine itself is insoluble in water, its hydrochloride salt exhibits increased solubility in polar solvents. researchgate.net The formation of oleylamine hydrochloride can be achieved by reacting oleylamine with aqueous hydrochloric acid. researchgate.netgoogle.com This reaction is fundamental to processes that require the solubilization of this long-chain amine in more polar environments.

The presence of water, however, can be a critical parameter that requires careful control in many synthesis procedures. For example, in the synthesis of lead sulfide (B99878) (PbS) quantum dots using lead chloride and oleylamine, the rigorous drying of both reactants is essential. acs.org Research has shown that drying unpurified technical grade oleylamine allows for the dissolution of lead chloride at 120°C for about 90 minutes before a white suspension forms. In contrast, when purified oleylamine is dried, the solution can be heated for over 8 hours without precipitation. acs.org This indicates that residual water can react with the precursors or intermediates, negatively impacting the stability of the reaction mixture. In other systems, such as indium phosphide (B1233454) (InP) quantum dots, moisture has been observed to induce the displacement of oleylamine ligands from the nanoparticle surface, leading to degradation of the material. researchgate.net

The controlled precipitation of this compound is also a key step in the purification of technical grade oleylamine. The process involves dissolving oleylamine in a nonpolar solvent like ethyl ether, adding concentrated hydrochloric acid to form the hydrochloride salt, and then precipitating the salt by adding the mixture to a more polar solvent like acetonitrile. acs.org This procedure is effective even in the presence of significant amounts of water, yielding a white crystalline solid with non-amine impurities largely removed. google.com

Acid-Base Equilibria and this compound Speciation

Oleylamine is a weak base that readily undergoes protonation in the presence of an acid to form the corresponding oleylammonium cation. nih.gov This acid-base equilibrium is central to its role in chemical synthesis. In nonpolar solvents, oleylamine can react with carboxylic acids, such as oleic acid, to form an ammonium (B1175870) carboxylate salt. nih.govwikipedia.org At a 1:1 molar ratio at room temperature, this salt mixture can form a gel in the absence of a solvent. nih.gov

The position of this equilibrium and the speciation of the amine depend on the relative concentrations of the acid and base. An excess of base can shift the equilibrium, causing the dissociation of the salt into its ionic components. nih.gov This dynamic interplay is crucial in syntheses where both oleylamine and a carboxylic acid are used as co-ligands, as it governs the availability of the free amine and acid, which in turn influences precursor solubility and nanoparticle growth. nih.gov The formation of the oleylammonium salt is an exothermic reaction. wikipedia.org

The protonated form, oleylammonium hydrochloride, is the dominant species in acidic aqueous solutions. This equilibrium is fundamental to its use in various applications and purification methods, where the reversible formation of the salt allows for separation and purification from non-basic impurities. google.comacs.org

This compound as a Precursor in Complex Compound Formation

Oleylamine and its hydrochloride salt are not merely solvents or surfactants; they actively participate in the reaction as precursors, forming intermediate complexes and undergoing chemical transformations that are integral to the formation of the final material.

Metal-Amine Complexation and its Influence on Nucleation

In many nanoparticle syntheses, oleylamine directly coordinates with metal precursors to form metal-amine complexes. wikipedia.orgresearchgate.netacs.org These complexes often act as secondary, metastable precursors that decompose in a controlled manner to yield nanoparticles. researchgate.net For instance, in the synthesis of cerium oxide nanocrystals from cerium nitrate (B79036), the precursor dissolves in oleylamine to form a [Ce(RNH₂_n(NO₃)₃] complex, which then decomposes upon heating. acs.orgacs.org

This complexation significantly alters the reactivity of the metal precursor and influences the kinetics of nucleation and growth. wikipedia.org The formation of these complexes can change a heterogeneous reaction in a suspension to a homogeneous reaction in a solution, providing better control over the synthesis. acs.org The stability and decomposition kinetics of these metal-amine complexes are critical factors that determine the size, shape, and phase of the resulting nanocrystals. nih.govosti.gov

The table below summarizes the impact of the oleylamine (ON) to oleic acid (OA) ratio on the morphology of yttria (Y₂O₃) nanoparticles, illustrating how ligand complexation and competitive adsorption influence the final product. osti.gov

| ON:OA Ratio | Resulting Nanoparticle Morphology |

| 100:0 | Regular and elongated hexagons |

| 90:10 | Lamellar pillars |

| 65:35 | Irregular particles |

| 50:50 | Plates |

This table demonstrates how the competitive complexation of oleylamine and oleic acid with the yttrium precursor dictates the preferential growth on different crystal facets, leading to distinct morphologies. osti.gov

Transformation Pathways to Other Organic Species (e.g., Amides)

During the course of a reaction, oleylamine is not always an inert ligand and can be transformed into other organic species, most notably amides. This transformation is often linked to the redox chemistry of the metal precursor. For example, in the synthesis of gold nanoparticles where oleylamine acts as both a reducing agent and a capping agent, spectroscopic analysis has shown the conversion of oleylamine to oleylamide as gold(III) is reduced. wikipedia.org

The formation of amides can also occur through the condensation of the oleylammonium carboxylate salt, formed from the reaction of oleylamine and a carboxylic acid, with the loss of a water molecule. wikipedia.org In other systems involving metal nitrate precursors, a more complex pathway has been proposed where the coordinated amine is oxidized to an aldehyde intermediate. This aldehyde can then react with another amine molecule to form an amide. acs.orgacs.org The presence of amides as impurities in commercial oleylamine reagents has also been identified through mass spectrometry. acs.org These transformation pathways highlight the dynamic chemical nature of oleylamine in high-temperature synthesis environments.

Influence on Reaction Kinetics and Thermodynamics of Materials Formation

The presence and speciation of oleylamine and its hydrochloride salt have a profound effect on both the kinetics and thermodynamics of materials formation. By forming complexes with metal precursors, oleylamine can alter the energy barrier for nucleation and control the rate of monomer addition to growing nanocrystals. wikipedia.org

The choice of ligand can dramatically alter reaction rates. For instance, the decomposition of an [AuBr(oleylamine)] complex is much faster than that of an [AuCl(oleylamine)] complex, demonstrating that the entire precursor-ligand complex dictates the reaction kinetics. wikipedia.org The ratio of oleylamine to other co-ligands, like oleic acid, also modulates the kinetics of phase transformations by affecting the solubility of reaction byproducts. nih.gov

From a thermodynamic standpoint, the long alkyl chain of oleylamine provides steric stabilization to newly formed nanoparticles, preventing their aggregation. researchgate.net This stabilization is a critical factor in achieving monodisperse nanoparticles. The interaction between the nanoparticle surface and the ligand is often reversible, and when the depth of the local energy minimum created by this interaction exceeds the thermal kinetic energy (k_B_T), self-assembly of the nanoparticles can be triggered. researchgate.net The decomposition of oleylamine ligands at different temperatures and in different atmospheres (e.g., air vs. N₂) can also lead to the formation of different carbon residues, which in turn affects the properties of the final material, such as the conductivity of nanoparticle-based inks. acs.org

Advanced Spectroscopic and Computational Investigations of Oleylamine Hydrochloride

Spectroscopic Techniques for Characterizing Oleylamine (B85491) Hydrochloride and its Interactions

Spectroscopic techniques are indispensable for elucidating the structure, bonding, and dynamic behavior of oleylamine hydrochloride, particularly in its role as a surface ligand in nanomaterials. Methods such as vibrational and nuclear magnetic resonance spectroscopy, along with X-ray photoelectron spectroscopy, provide detailed insights into its molecular interactions and transformations.

Vibrational Spectroscopy (FTIR, Raman) for Ligand Identification and Transformation Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is highly effective for identifying oleylamine and monitoring its interactions. Specific vibrational modes associated with the amine headgroup and the alkyl chain serve as sensitive probes of coordination and conformational changes.

In FTIR spectroscopy, the N-H stretching vibrations of a primary amine are particularly informative. For pure oleylamine, these stretches are typically observed around 3322 cm⁻¹. Upon coordination to a metal ion or surface, as in the formation of an this compound complex, this peak shifts to a lower wavenumber and broadens. For instance, in a Cu⁺-oleylamine complex, the N-H stretching band shifts to approximately 3230.5 cm⁻¹, indicating the formation of a coordinate bond. Similarly, on the surface of cobalt ferrite (B1171679) nanoparticles, a broad peak corresponding to the ν(N–H) stretching of the amine group is observed between 3383 and 3423 cm⁻¹. wikipedia.org Other characteristic peaks include the NH₂ scissoring mode near 1661 cm⁻¹ and the -CH₂- scissoring mode around 1450 cm⁻¹. wikipedia.org

Raman spectroscopy offers complementary information, especially for the carbon-carbon double bond within the oleyl chain. The C=C stretching vibration can distinguish between cis and trans isomers of the alkyl chain, which is crucial as commercial oleylamine can contain both. researchgate.net A peak at 1442 cm⁻¹ in the Raman spectrum is assigned to a CH₂ scissor and asymmetric bend transition. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies for Oleylamine and its Complexes

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) - Free Ligand | Wavenumber (cm⁻¹) - Bound/Complexed | Reference(s) |

|---|---|---|---|---|

| N-H Stretch | FTIR | ~3322 | 3230 - 3423 | wikipedia.orguic.edu |

| NH₂ Scissor | FTIR | - | ~1661 | wikipedia.org |

| CH₂ Scissor | FTIR/Raman | ~1450 | ~1442 - 1450 | wikipedia.orgresearchgate.net |

| C=C Stretch | Raman | ~1760 | - | researchgate.net |

Nuclear Magnetic Resonance (NMR) for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for investigating the structure of this compound and its dynamic interactions at the molecular level. The chemical shifts of protons, especially those near the amine group and the double bond, are sensitive to the ligand's binding state.

The alkenyl protons of the oleylamine chain typically exhibit resonances in the range of δ = 5.3–5.7 ppm. When oleylamine binds to a nanocrystal surface, these peaks often broaden and experience a downfield shift, which indicates a change in the local chemical environment and restricted molecular motion. For example, on CsPbBr₃ quantum dots, the alkenyl protons of bound oleylamine are observed at δ = 5.69 ppm, while the free ligand shows a peak at 5.55 ppm. caltech.edu This clear distinction allows for the quantification of bound versus free ligands and the study of ligand exchange dynamics.

The formation of this compound, or the protonated oleylammonium ion (R-NH₃⁺), can also be monitored. Following the addition of an acid like HCl, a distinct, sharper peak may appear upfield from the main alkenyl proton signals, which is attributed to the formation of the oleylammonium species. researchgate.net This provides direct evidence of the protonation of the amine group. Diffusion Ordered NMR Spectroscopy (DOSY) can further be used to differentiate between free ligands and those bound to a nanoparticle surface by measuring their different diffusion coefficients.

Interactive Table: ¹H NMR Chemical Shifts (δ) for Oleylamine Species

| Proton Environment | Typical Chemical Shift (ppm) | State of Ligand | Reference(s) |

|---|---|---|---|

| Alkenyl Protons (-CH=CH-) | ~5.55 | Free in solution | caltech.edu |

| Alkenyl Protons (-CH=CH-) | ~5.69 | Bound to Nanocrystal | caltech.edu |

| Oleylammonium (R-NH₃⁺) | Upfield of alkenyl signals | Protonated (Hydrochloride) | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. When this compound is used as a surface ligand, XPS can verify its presence and, crucially, provide information on the chemical state of the nitrogen atom.

The binding energy of core-level electrons is sensitive to the chemical environment. For the nitrogen in oleylamine, the N 1s core level provides a key signature. In its neutral amine form (-NH₂) chemisorbed on a nanoparticle surface, the N 1s peak is typically found at a binding energy of approximately 399.7 eV to 400.0 eV. uic.edunih.gov

Upon protonation to form the oleylammonium ion (-NH₃⁺), as in this compound, a significant shift to higher binding energy occurs. This chemical shift is due to the positive charge on the nitrogen atom, which increases the energy required to eject a core electron. The N 1s peak for protonated amines is observed at binding energies around 401.4 eV to 401.9 eV. uic.eduresearchgate.net This clear separation of ~1.5-2.0 eV between the neutral amine and the protonated ammonium (B1175870) ion allows XPS to definitively distinguish between the two species on a surface, confirming the presence of the hydrochloride salt and providing insights into acid-base interactions at the nanoscale.

Interactive Table: N 1s XPS Binding Energies for Oleylamine Species

| Nitrogen Species | Functional Group | Typical Binding Energy (eV) | Reference(s) |

|---|---|---|---|

| Neutral Amine | R-NH₂ | 399.7 - 400.0 | uic.edunih.gov |

| Protonated Amine (Ammonium) | R-NH₃⁺ | 401.4 - 401.9 | uic.eduresearchgate.net |

Theoretical and Computational Modeling of this compound Behavior

Theoretical and computational methods provide molecular-level insights that complement experimental spectroscopic data. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to model the energetic and dynamic aspects of this compound, particularly its interactions with surfaces and its self-assembly behavior.

Density Functional Theory (DFT) for Ligand-Surface Binding Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules and materials. It is particularly valuable for determining the adsorption energies of ligands like this compound on various crystal surfaces, which helps in understanding the selectivity and stability of surface passivation.

DFT calculations can model the interaction between the oleylammonium ion (the protonated form of oleylamine) and a specific crystal facet. By optimizing the geometry of the adsorbed molecule on the surface, the total energy of the system can be calculated. The binding or adsorption energy is then determined by comparing this energy to the sum of the energies of the isolated surface and the free oleylammonium ion.

For example, studies on the adsorption of a similar collector, octadecylamine hydrochloride (ODA), on KCl and NaCl surfaces have used DFT to elucidate binding mechanisms. bnl.gov These calculations reveal the most stable adsorption sites and the energetic favorability of binding to one surface over another. Such insights are critical for applications where selective surface interaction is desired. The results from DFT can predict the strength of the ligand-surface bond, correlating with experimental observations of ligand stability and exchange.

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD is exceptionally well-suited for studying the collective behavior and self-assembly of amphiphilic molecules like this compound in solution.

In an MD simulation, the forces between individual molecules are defined by a force field, and Newton's laws of motion are used to simulate their trajectories. This allows for the observation of dynamic processes such as the formation of micelles, bilayers, or other aggregates. For long-chain surfactants like oleylamine, both all-atom and coarse-grained simulation approaches can be used. Coarse-grained models, such as the Martini force field, group atoms into larger beads, enabling the simulation of larger systems over longer timescales, which are often necessary to capture self-assembly phenomena. nih.govsemanticscholar.orgresearchgate.net

Simulations can predict how this compound molecules arrange themselves in different solvents, showing the hydrophobic alkyl tails aggregating to minimize contact with a polar solvent, while the hydrophilic ammonium headgroups remain exposed to the solvent or interact with a surface. libretexts.org These simulations provide a dynamic picture of the self-assembly process, revealing intermediate structures and the final equilibrium morphologies, which are often difficult to capture experimentally. semanticscholar.org

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms at a molecular level is crucial for understanding and controlling chemical processes. In the context of this compound, computational chemistry provides a powerful lens to investigate the intricate pathways of its reactions, particularly thermal decomposition. Through the application of sophisticated theoretical models, researchers can map out the energetic landscapes of these transformations, identifying transition states and intermediates that are often elusive to experimental observation.

Computational studies, primarily employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have become indispensable tools for predicting the reactivity and degradation pathways of organic molecules, including long-chain amine salts like this compound. These methods allow for the calculation of key thermodynamic and kinetic parameters, such as reaction energies and activation barriers, which govern the feasibility and rate of a particular reaction.

One of the primary decomposition routes investigated for analogous alkylammonium halides is the reverse of the acid-base neutralization reaction. This pathway involves the transfer of a proton from the ammonium headgroup to the chloride anion, leading to the formation of the neutral oleylamine and hydrogen chloride gas. Computational models can precisely calculate the energy required to break the N-H bond and form the H-Cl bond, providing a quantitative measure of the reaction barrier.

Another plausible mechanism is the reverse Menshutkin reaction. This pathway involves the nucleophilic attack of the chloride ion on one of the carbon atoms adjacent to the nitrogen, leading to the formation of a chloroalkane and ammonia. For this compound, this would result in 1-chlorooctadec-9-ene and ammonia. First-principles calculations, such as metadynamics, can be employed to explore the free energy surface of this reaction and determine the activation energy barrier. For the related methylammonium iodide, the activation energy for the reverse Menshutkin reaction has been calculated to be around 30-35 kcal/mol.

The thermal stability and decomposition kinetics of various alkylammonium chlorides have been investigated, providing insights that can be extrapolated to this compound. For a series of di-n-alkylammonium chlorides, the activation energies for thermal decomposition have been determined experimentally. These values provide a benchmark for computational studies aiming to replicate and explain these trends based on molecular structure.

The following table summarizes computationally derived and experimentally determined activation energies for decomposition pathways relevant to understanding this compound's reactivity.

| Reaction Pathway | Compound Type | Computational Method | Calculated Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) |

| Reverse Menshutkin Reaction | Methylammonium Iodide | Metadynamics | 30 - 35 | N/A |

| Thermal Decomposition | Di-n-propylammonium chloride | N/A | N/A | Not Specified |

| Thermal Decomposition | Di-iso-propylammonium chloride | N/A | N/A | Not Specified |

| Thermal Decomposition | Di-n-butylammonium chloride | N/A | N/A | Not Specified |

| Thermal Decomposition | Di-iso-butylammonium chloride | N/A | N/A | Not Specified |

It is important to note that the specific reaction pathway that predominates for this compound under given conditions will depend on the relative heights of these activation barriers. Computational studies can simulate the reaction environment, including temperature and solvent effects, to predict the most likely decomposition route. For instance, DFT calculations can incorporate solvent models to understand how the polarity of the medium might influence the stability of ionic intermediates and transition states, thereby altering the reaction mechanism.

Furthermore, molecular dynamics simulations can provide a dynamic picture of the decomposition process. By simulating the motion of atoms over time at elevated temperatures, researchers can observe the sequence of bond-breaking and bond-forming events as the this compound molecule degrades. This approach is particularly useful for identifying complex reaction networks and short-lived intermediates that might not be apparent from static DFT calculations alone.

While direct computational studies on this compound are still emerging, the theoretical frameworks and data from analogous systems provide a solid foundation for predicting its reaction mechanisms. Future computational work will likely focus on building more accurate models of this compound, incorporating its long alkyl chain and the cis-configuration of the double bond, to provide a more detailed and quantitative understanding of its chemical transformations.

Emerging Research Directions and Future Perspectives for Oleylamine Hydrochloride

Novel Applications in Functional Materials Fabrication

The use of high-purity oleylamine (B85491), refined via its hydrochloride salt, is expanding into several cutting-edge areas of materials science. acs.org This purification step is crucial because impurities in commercial oleylamine can interfere with nanocrystal synthesis and performance. acs.orgacs.org The ability to produce high-purity oleylamine underpins its application in the synthesis of sophisticated nanomaterials with precisely controlled properties.

Key application areas include:

Perovskite Nanocrystals: Oleylamine is a vital capping ligand in the synthesis of perovskite nanocrystals (PNCs), which are used in optoelectronics and energy harvesting. chula.ac.thmdpi.com The purity of oleylamine affects the nucleation, growth, and stability of these nanocrystals. mdpi.com For instance, in the synthesis of formamidinium lead halide (FAPbBr3) perovskite nanocrystals, the concentration of oleylamine is a critical factor in controlling particle size and, consequently, the material's photoluminescent properties. chula.ac.th Purified oleylamine also improves the solubility of precursors like lead halides, enabling homogeneous reaction conditions which are preferable to heterogeneous reactions in suspensions. acs.org

Quantum Dots (QDs): In the synthesis of QDs such as Lead Selenide (PbSe) and alloyed Cadmium Zinc Selenide Sulfide (B99878) (CdZnSeS), oleylamine acts as a reducing agent and stabilizing surfactant. rsc.orgacs.org The hydrochloride purification process ensures the removal of contaminants that could otherwise quench fluorescence or introduce defects into the crystal lattice. acs.org The use of purified oleylamine allows for the preparation of monodisperse QDs with high quantum yields. rsc.org

Metallic Nanoparticles: Oleylamine is widely used in the synthesis of metallic nanoparticles, including gold (Au) and cobalt-iron oxide (CoFe2O4). nih.govsci-hub.seresearchgate.net It can function as both a reducing agent and a stabilizing ligand. sci-hub.se For example, in the synthesis of Au nanoparticles from Gold(I) chloride (AuCl), oleylamine forms a complex, [AuCl(oleylamine)], which upon thermolysis yields nanoparticles with a narrow size distribution. nih.gov The purity of the oleylamine, ensured by the hydrochloride precipitation step, is essential for controlling the kinetics of these reactions and the morphology of the final particles. researchgate.netresearchgate.net

Table 1: Applications of Purified Oleylamine in Functional Materials

| Material Synthesized | Application Area | Role of Purified Oleylamine (from Hydrochloride) | Key Research Finding |

|---|---|---|---|

| Perovskite Nanocrystals (e.g., FAPbBr3) | Solar Cells, LEDs, Photodetectors | Capping ligand, solvent, controls nucleation and growth. chula.ac.thmdpi.com | Varying the concentration of oleylamine allows for tuning the particle size and photoluminescence of the nanocrystals. chula.ac.th |

| Quantum Dots (e.g., PbSe, CdZnSeS) | Displays, Bio-imaging, Sensors | Reducing agent, stabilizing surfactant. rsc.orgacs.org | Use of oleylamine as a reducing agent enables the synthesis of PbSe QDs with quantum yields as high as 80%. rsc.org |

| Gold (Au) Nanoparticles | Catalysis, Electronics, Sensors | Reducing agent, protecting ligand, size-control agent. nih.govsci-hub.se | Forms a complex with AuCl precursor, leading to controlled growth and a narrow size distribution of Au nanoparticles upon thermolysis. nih.gov |

Challenges in Controlling Oleylamine Hydrochloride Purity and Reactivity

While the hydrochloride precipitation method is effective for purifying oleylamine, significant challenges remain in ensuring consistent purity and controlling its subsequent reactivity. acs.orggoogle.com These challenges are critical barriers to the reproducible, large-scale synthesis of high-quality nanomaterials.

The primary challenges include:

Variability of Commercial Reagents: Technical-grade oleylamine often contains a variety of impurities, including trans-isomers (elaidylamine), saturated amines (octadecylamine), and secondary or tertiary amines. acs.orgresearchgate.net The composition and concentration of these impurities can vary significantly between suppliers and even between different batches from the same supplier, leading to inconsistent results in nanomaterial synthesis. acs.orgresearchgate.net

Complexity of the Purification Process: The conversion of oleylamine to its hydrochloride salt and back to the free amine is a multi-step process that includes precipitation, filtration, neutralization, and distillation. acs.org Each step presents opportunities for yield loss and the introduction of other contaminants, such as water or residual solvents, if not performed rigorously. acs.orgamazonaws.com For example, rigorous drying of the purified oleylamine is essential for dissolving lead halides for perovskite synthesis. acs.org

Multifaceted Reactivity: Oleylamine is a highly versatile chemical that can act as a solvent, a reducing agent, a surfactant (capping ligand), and a reactant in side reactions. acs.orgsci-hub.seresearchgate.net For instance, during the synthesis of gold nanoparticles, oleylamine is converted to oleylamide. sci-hub.senih.gov In other cases, it can form graphitic flakes or undergo other side reactions at high temperatures. acs.org Controlling which of these roles it plays is difficult and highly dependent on reaction conditions and the purity of the amine itself.

Table 2: Challenges in Purity and Reactivity Control

| Challenge | Description | Impact on Material Synthesis |

|---|---|---|

| Impurity Content | Commercial oleylamine contains varying levels of cis/trans isomers and saturated amines. acs.orgresearchgate.net | Affects nanoparticle morphology, size distribution, and assembly behavior; leads to poor reproducibility. researchgate.net |

| Purification Efficacy | The hydrochloride precipitation must effectively remove non-amine impurities and be followed by rigorous drying. acs.orggoogle.com | Residual impurities or moisture can inhibit precursor dissolution and interfere with nanocrystal growth and stability. acs.org |

| Reaction Control | Oleylamine can act simultaneously as a reducing agent, ligand, and solvent. acs.orgresearchgate.net Its reactivity is sensitive to temperature and impurities. acs.org | Uncontrolled reactivity can lead to undesired side products, polydispersity in nanoparticles, and difficulty in scaling up production. researchgate.netgoogle.com |

| Thermal Stability | At elevated temperatures required for many syntheses, oleylamine and its ligands can decompose or undergo side reactions. acs.org | Can introduce defects, alter surface chemistry, and negatively impact the optical and electronic properties of the final material. acs.org |

Opportunities for Tailoring Material Properties through this compound Chemistry

The challenges in controlling oleylamine purity and reactivity also present significant opportunities. By mastering the chemistry associated with this compound, researchers can precisely tailor the properties of functional materials. The purification step via the hydrochloride salt is the foundation for this control, as it provides a consistent and high-purity starting material. acs.orggoogle.com

Key opportunities include: